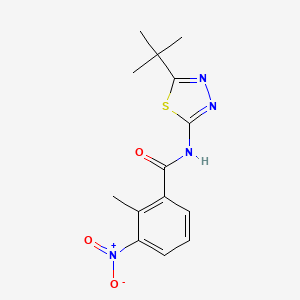
N-isopropyl-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isopropyl-2,4-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 as a means of protecting soldiers from insect-borne diseases. Since then, it has become a popular ingredient in many commercial insect repellents.
作用机制
The exact mechanism by which DEET repels insects is not fully understood. It is believed that DEET interferes with the insect's ability to detect the presence of humans or other animals. It may also interfere with the insect's ability to locate a suitable place to feed.
Biochemical and Physiological Effects:
DEET has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is essential for proper nerve function. This inhibition can lead to a range of symptoms, including tremors, seizures, and respiratory depression.
实验室实验的优点和局限性
DEET has a number of advantages as a research tool. It is readily available and relatively inexpensive. It is also easy to handle and store. However, DEET has a number of limitations as well. It is highly toxic and can pose a significant health risk if not handled properly. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of interest is the use of DEET as a drug delivery agent. Finally, there is interest in further elucidating the mechanism by which DEET repels insects, which could lead to the development of new insecticides.
合成方法
DEET can be synthesized by reacting 2,4-dimethylbenzoyl chloride with isopropylamine. This reaction produces N-isopropyl-2,4-dimethylbenzamide as the final product. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane or chloroform.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. In addition to its use as an insect repellent, DEET has also been studied for its potential as a drug delivery agent. It has been shown to enhance the absorption of certain drugs through the skin.
属性
IUPAC Name |
2,4-dimethyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)13-12(14)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBSLQAFRCBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)


![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)


![3,4-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5874716.png)



![4-[(2,3-dimethylphenoxy)acetyl]morpholine](/img/structure/B5874749.png)

![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)